Methyl 4-methyl-2-oxopentanoate
CAS No.: 3682-43-7
Cat. No.: VC3693076
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3682-43-7 |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | methyl 4-methyl-2-oxopentanoate |
Standard InChI | InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 |
Standard InChI Key | LFVDEVQENPHSSD-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)C(=O)OC |
Canonical SMILES | CC(C)CC(=O)C(=O)OC |
Introduction
Chemical Identity and Structure
Basic Information
Methyl 4-methyl-2-oxopentanoate is an ester derivative of 4-methyl-2-oxopentanoic acid, containing a methyl ester group attached to the carboxylic acid functionality. The compound features a branched-chain structure with a ketone group at the 2-position, making it part of the α-keto acid ester family. It serves as an important intermediate in various biochemical processes and has attracted interest for its potential applications in metabolic research.
Identification Parameters
The compound is uniquely identified through various chemical identifiers and properties, as summarized in the following table:
Parameter | Value |
---|---|
IUPAC Name | Methyl 4-methyl-2-oxopentanoate |
CAS Number | 3682-43-7 |
Molecular Formula | C₇H₁₂O₃ |
Molecular Weight | 144.17 g/mol |
InChI | InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 |
InChI Key | LFVDEVQENPHSSD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(=O)C(=O)OC |
Table 1: Chemical identifiers and basic properties of methyl 4-methyl-2-oxopentanoate
Structural Features
The molecular structure of methyl 4-methyl-2-oxopentanoate contains several key functional groups that determine its chemical behavior:
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A methyl ester group (-COOCH₃) that influences its solubility and reactivity
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A ketone group at the 2-position that makes it an α-keto ester
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A branched-chain aliphatic portion with an isopropyl terminus
These structural elements collectively contribute to the compound's chemical properties and biological functions. The α-keto ester moiety is particularly important for its role in biochemical reactions, as it can participate in various transformations including reduction, oxidation, and transamination processes.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of methyl 4-methyl-2-oxopentanoate is primarily determined by its functional groups. As an α-keto ester, it exhibits several reactivity patterns:
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The ester group can undergo hydrolysis under acidic or basic conditions to yield 4-methyl-2-oxopentanoic acid
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The ketone group can participate in reduction reactions to form the corresponding alcohol derivative
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The α-carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl groups
These reactivity patterns make methyl 4-methyl-2-oxopentanoate a versatile compound in organic synthesis and biochemical processes.
Synthesis and Production Methods
Laboratory Synthesis
The most common approach for synthesizing methyl 4-methyl-2-oxopentanoate is through the esterification of 4-methyl-2-oxopentanoic acid with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to its ester form.
The general reaction can be represented as:
4-methyl-2-oxopentanoic acid + methanol → methyl 4-methyl-2-oxopentanoate + water
Other potential synthetic routes may involve oxidation of the corresponding alcohol or through reactions of appropriate precursors that can generate the α-keto ester functionality.
Industrial Production
In industrial settings, the production of methyl 4-methyl-2-oxopentanoate may employ continuous flow reactors and alternative catalysts to optimize yield and reduce production costs. The specific methods would depend on factors such as desired purity, production scale, and economic considerations.
Biochemical Significance and Metabolism
Metabolic Role
While the search results focus more on the acid form (4-methyl-2-oxopentanoic acid) rather than the methyl ester, understanding the metabolism of the acid provides insights into the potential roles of the ester. The acid form, also known as α-ketoisocaproic acid, is involved in branched-chain amino acid metabolism, particularly leucine catabolism. By extension, the methyl ester may serve as a prodrug or modified form that affects these same pathways.
The relationship between these compounds suggests that methyl 4-methyl-2-oxopentanoate may play a role in energy metabolism, potentially serving as a substrate for mitochondrial metabolism and contributing to ATP formation through oxidative phosphorylation processes.
Conversion to Amino Acids
Research indicates that related compounds can be converted into L-leucine through transamination reactions mediated by specific enzymes present in various tissues, including pancreatic islets. The methyl ester may undergo hydrolysis to the acid form before participating in such conversions.
Biological Activity
Effects on Cellular Processes
While specific research on the methyl ester form is limited in the provided search results, studies on the acid form (4-methyl-2-oxopentanoic acid) provide valuable insights that may be relevant to understanding the ester's potential biological effects:
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Metabolic effects: The acid form has been shown to stimulate islet-cell respiration and ketone-body formation in pancreatic islets, enhancing biosynthetic activity.
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Effects on lipid metabolism: In preadipocytes, treatment with 4-methyl-2-oxopentanoic acid resulted in increased lipid accumulation and upregulation of lipogenic proteins such as SREBP1 and SCD1 .
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Impact on insulin secretion: Studies suggest that compounds in this family can influence insulin secretion from pancreatic beta cells, which is crucial for maintaining glucose homeostasis .
Research and Industrial Applications
Scientific Research
Methyl 4-methyl-2-oxopentanoate and related compounds have significant applications in scientific research, particularly in studies related to:
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Metabolism of branched-chain amino acids and their derivatives
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Biochemical pathways involving α-keto acids and their esters
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Development of metabolic probes for investigating cellular processes
Industrial Uses
Potential industrial applications of methyl 4-methyl-2-oxopentanoate include:
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As a precursor in the synthesis of pharmaceuticals and fine chemicals
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In the production of specialty chemicals for research and development
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As an intermediate in the preparation of other biologically active compounds
Comparison with Related Compounds
Structural Analogs
Several compounds are structurally related to methyl 4-methyl-2-oxopentanoate, as shown in the table below:
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
Methyl 4-methyl-2-oxopentanoate | C₇H₁₂O₃ | 144.17 g/mol | Methyl ester of the acid form |
4-Methyl-2-oxopentanoic acid | C₆H₁₀O₃ | 130.14 g/mol | Parent acid form |
4-methyl-2-oxopentanoate (anion) | C₆H₉O₃⁻ | 129.13 g/mol | Deprotonated acid form |
2-Oxoisocaproic acid | C₆H₁₀O₃ | 130.14 g/mol | Synonym for 4-methyl-2-oxopentanoic acid |
Table 2: Comparison of methyl 4-methyl-2-oxopentanoate with related compounds
Functional Differences
The methyl ester (methyl 4-methyl-2-oxopentanoate) differs from its acid counterpart (4-methyl-2-oxopentanoic acid) in several important ways:
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Increased lipophilicity: The methyl ester is generally more lipophilic than the free acid, potentially affecting its cellular uptake and distribution.
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Reduced acidity: The ester lacks the acidic carboxyl group present in the free acid, which affects its chemical reactivity and interactions with biological systems.
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Metabolic conversion: The ester may serve as a prodrug that requires hydrolysis to the active acid form before exerting certain biological effects.
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